molecular formula C21H16N2O3S2 B2368349 4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide CAS No. 896340-30-0

4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Cat. No. B2368349
CAS RN: 896340-30-0
M. Wt: 408.49
InChI Key: PGHWXQFKHCZCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a compound that has been extensively studied for its potential use in scientific research. This compound is also known as MTA, and it has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Cardiac Electrophysiological Activity

4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide has been studied for its potential use in cardiac electrophysiology. A study by Morgan et al. (1990) on N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds similar to 4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide, demonstrated their effectiveness as class III agents, which are important in the treatment of arrhythmias (Morgan et al., 1990).

Analytical Chemistry Applications

In the field of analytical chemistry, derivatives of 4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide have been used in methods for determining substances in biological samples. Kline et al. (1999) developed a method involving liquid-liquid extraction and automated pre-column chemical derivatization for the determination of a non-peptide oxytocin receptor antagonist in human plasma (Kline et al., 1999).

Structural and Chemical Analysis

The compound has been a subject of interest in structural and chemical analysis studies. Sarojini et al. (2012) conducted a study involving the synthesis, X-ray structural characterization, and theoretical analysis of a similar sulfonamide compound, providing insights into the stability and molecular properties (Sarojini et al., 2012).

Antimicrobial and Anti-proliferative Activities

The compound and its derivatives have been explored for antimicrobial and anti-proliferative activities. For instance, Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, evaluating their antimicrobial and anti-proliferative activities, highlighting the potential for pharmaceutical applications (Mansour et al., 2020).

Synthesis and Application in Imaging

Its derivatives have also been synthesized for use in imaging techniques like PET. Wang et al. (2008) focused on the synthesis of carbon-11 labeled naphthalene-sulfonamides for PET imaging of human CCR8, an application in medical diagnostics (Wang et al., 2008).

Anticancer Research

There has been significant interest in synthesizing derivatives of this compound for anticancer research. For example, Ravichandiran et al. (2019) synthesized 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety and evaluated their cytotoxic activity against various cancer cell lines (Ravichandiran et al., 2019).

Antihyperglycemic Activity

Imran et al. (2009) prepared derivatives of 4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide and evaluated their antihyperglycemic activity, showing potential for diabetes treatment (Imran et al., 2009).

properties

IUPAC Name

4-methylsulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-28(25,26)16-11-9-15(10-12-16)20(24)23-21-22-19(13-27-21)18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHWXQFKHCZCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.